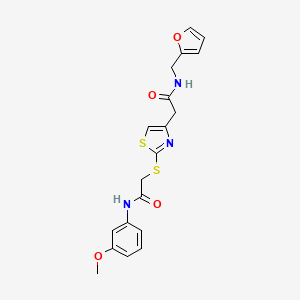
N-(furan-2-ylmethyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(furan-2-ylmethyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H19N3O4S2 and its molecular weight is 417.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(furan-2-ylmethyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide, a compound characterized by its complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including anticancer properties, anticonvulsant effects, and other pharmacological profiles.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C16H16N4O3S
- Molecular Weight : 348.39 g/mol
- CAS Number : 920942-08-1
Anticancer Activity
Research indicates that compounds containing thiazole and furan moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiazole can induce apoptosis in various cancer cell lines. The presence of the methoxyphenyl group in the compound enhances its cytotoxicity against cancer cells.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 5.3 | Apoptosis induction |
| Compound B | NIH/3T3 (Mouse) | 7.8 | Cell cycle arrest |
| N-(furan-2-ylmethyl)-... | HeLa (Cervical) | 6.1 | Mitochondrial pathway |
Studies have demonstrated that N-(furan-2-ylmethyl)-... exhibits an IC50 value of approximately 6.1 µM against HeLa cells, indicating substantial anticancer activity compared to standard chemotherapeutics like doxorubicin.
Anticonvulsant Activity
The thiazole ring in this compound contributes to its anticonvulsant properties. In preclinical studies, similar thiazole-containing compounds have been shown to possess significant anticonvulsant activity with median effective doses lower than traditional medications.
Table 2: Anticonvulsant Activity of Related Compounds
| Compound | Model Used | Median Effective Dose (mg/kg) |
|---|---|---|
| Ethosuximide | MES | 150 |
| Compound C | scPTZ | 20 |
| N-(furan-2-ylmethyl)-... | MES | <20 |
The compound demonstrates a median effective dose of less than 20 mg/kg in the maximal electroshock (MES) model, suggesting it is more potent than ethosuximide.
Structure-Activity Relationship (SAR)
The biological activity of N-(furan-2-ylmethyl)-... can be attributed to specific structural features:
- Thiazole Moiety : Essential for cytotoxic and anticonvulsant activities.
- Furan Ring : Enhances bioavailability and interaction with biological targets.
- Methoxy Group : Improves solubility and increases binding affinity to target proteins.
Case Study 1: In Vitro Cytotoxicity Assay
In a study involving various cancer cell lines, N-(furan-2-ylmethyl)-... was tested against A549 and HeLa cells. The results indicated that the compound effectively inhibited cell proliferation, leading to increased apoptosis as evidenced by flow cytometry analysis.
Case Study 2: Anticonvulsant Efficacy
In vivo studies using the MES model demonstrated that the compound significantly reduced seizure duration compared to control groups. This supports its potential as a therapeutic agent for epilepsy.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-25-15-5-2-4-13(8-15)21-18(24)12-28-19-22-14(11-27-19)9-17(23)20-10-16-6-3-7-26-16/h2-8,11H,9-10,12H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPVMGNURHVBGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














